4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound of interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and molecular biology. This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heterocycle known for its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Material: : The synthesis often starts with a suitable pyrimidine derivative.
Silyl Ether Formation: : The ethoxymethyl group can be attached using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (NEt₃) to form the trimethylsilyl (TMS) ether.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would likely follow similar steps but optimized for larger-scale production, including the use of flow chemistry techniques to enhance reaction efficiency and yield. Quality control measures would ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The chlorine atom at the 4-position can undergo nucleophilic substitution, resulting in the formation of various derivatives.
Oxidation and Reduction: : While direct oxidation or reduction of this compound may not be common, its derivatives might undergo such reactions under specific conditions.
Hydrolysis: : The trimethylsilyl ether can be hydrolyzed to reveal a free hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: : Such as amines or thiols for substitution reactions.
Oxidizing Agents: : Like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Hydrolysis: : Typically achieved using water or aqueous acid/base solutions.
Major Products Formed
Substitution Products: : Various substituted pyrrolo[2,3-d]pyrimidines depending on the nucleophile used.
Hydrolysis Products: : A free hydroxyl group replacing the trimethylsilyl ether.
Scientific Research Applications
Chemistry
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a valuable intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, derivatives of pyrrolo[2,3-d]pyrimidine are investigated for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound's unique structure may aid in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound can be utilized in the synthesis of drug candidates or as a chemical probe for biological studies.
Mechanism of Action
The biological activity of compounds related to 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine often involves interactions with specific molecular targets such as kinases, enzymes, or receptors. By binding to these targets, the compound can modulate signaling pathways or enzyme activities, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-d]pyrimidine: : Differing in the positioning and substitution patterns on the pyrrolo[2,3-d]pyrimidine core.
7H-pyrrolo[2,3-d]pyrimidines: : With varying substituents that alter their chemical and biological properties.
Highlighting Uniqueness
The presence of both a chlorine atom and a trimethylsilyl ether group in 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine provides it with unique reactivity and potential for derivatization, setting it apart from other similar compounds. Its dual functional groups enable diverse chemical transformations and enhance its utility in synthetic and medicinal chemistry.
There you go—everything you need to know about this intriguing compound!
Properties
IUPAC Name |
2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBDBLXIRAQZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673881 | |
Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-26-3 | |
Record name | 4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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